molecular formula C10H13N3O2 B2585888 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097892-21-0

5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2585888
CAS No.: 2097892-21-0
M. Wt: 207.233
InChI Key: SCZAIBQLKYVRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a heterocyclic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both oxygen and nitrogen atoms in its bicyclic framework contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a [3+3] cyclization process, where a pyrimidine derivative reacts with an oxirane or aziridine intermediate . This reaction is often catalyzed by a Lewis acid, such as aluminum chloride, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a pyrimidine ring with an oxa-azabicyclic framework. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-14-9-2-3-11-10(12-9)13-5-8-4-7(13)6-15-8/h2-3,7-8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZAIBQLKYVRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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